![molecular formula C10H11ClN2O2 B5037533 N-(3-chlorophenyl)-N'-ethylethanediamide](/img/structure/B5037533.png)
N-(3-chlorophenyl)-N'-ethylethanediamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N-(3-chlorophenethyl)-4-nitrobenzamide” was achieved through the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . Another example is the synthesis of piperazine derivatives, which involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of “N-(3-chlorophenyl)-N’-ethylethanediamide” can be inferred from its name and similar compounds. For instance, “Nicotinamide, N-(3-chlorophenyl)-” has a molecular formula of C12H9ClN2O and a molecular weight of 232.666 . Another compound, “1-(3-Chlorophenyl)piperazine” has a molecular formula of C10H13ClN2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-chlorophenyl)-N’-ethylethanediamide” can be inferred from similar compounds. For instance, “Nicotinamide, N-(3-chlorophenyl)-” has a molecular weight of 232.666 . Another compound, “1-(3-Chlorophenyl)piperazine”, has a density of 1.19 - 1.195 g/ml .properties
IUPAC Name |
N'-(3-chlorophenyl)-N-ethyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-2-12-9(14)10(15)13-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHFAECSGSRRDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-ethylethanediamide |
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